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Introduction

L57 is a novel, artificial, cationic peptide identified through phage display technology.[1][2] Its
sequence is TWPKHFDKHTFYSILKLGKH-OH.[1][2] L57 has emerged as a promising vector
for drug delivery to the Central Nervous System (CNS) due to its high permeability across the
Blood-Brain Barrier (BBB).[1][2][3] The primary mechanism of action for L57 is its function as a
ligand for the low-density lipoprotein receptor-related protein 1 (LRP1), a receptor known to
facilitate receptor-mediated transcytosis (RMT) into the brain.[1][2][3][4] This peptide selectively
binds to cluster 4 of the LRP1 receptor with high affinity.[1][2][3][4] In vitro studies have focused
on quantifying its cellular uptake and assessing its cytotoxicity in relevant cell models of the
BBB, comparing its performance against other peptides like Angiopep-7 (A7) and R8.[3]

Core Signaling Pathway: LRP1-Mediated
Endocytosis

The fundamental mechanism by which L57 crosses the blood-brain barrier is through receptor-
mediated transcytosis, initiated by its binding to the LRP1 receptor expressed on the surface of
brain microvascular endothelial cells. This interaction triggers the internalization of the L57
peptide, and any conjugated therapeutic cargo, into the cell within endocytic vesicles. These
vesicles are then trafficked across the cell to the abluminal side, where the contents are
released into the brain parenchyma.
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LRP1-Mediated Transcytosis Pathway for L57.

Quantitative In Vitro Data

The following tables summarize the key preliminary findings from in vitro studies on L57. The
data is derived from experiments conducted on rat brain microvascular endothelial cells
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(BMVECSs), which are a primary component of the BBB, and LRP1-deficient PEA 10 cells to

confirm the receptor-specific mechanism.

L57 Binding Affinity

The binding affinity of L57 to its target was determined early in its discovery.

Parameter Value Target

ECso 45 nM LRP1 Receptor (Cluster 4)

Data sourced from Sakamoto
et al.[1][2]

Cellular Uptake of L57

Cellular uptake was quantified by incubating fluorescein-labeled peptides (FI-L57) with different
cell types and measuring the resulting fluorescence intensity. The results demonstrate a clear
concentration-dependent uptake in LRP1-expressing cells (BMVECS).
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. Normalized
. Peptide .
Cell Line . Fluorescence Comparison
Concentration .
Intensity (NFI)
o L57 uptake is greater
Data indicates
BMVECs 10 uM o than A7 at the same
significant uptake )
concentration[3][4]
Uptake increases with
30 uM )
concentration
Highest observed
100 pM
uptake
Greatly reduced ] )
Confirms uptake is
PEA 10 10 uM - 100 pM uptake compared to

BMVECs

LRP1-mediated[3]

(Quantitative values
for NFI are best
represented
graphically in the
source publication; the
table reflects the
reported trends and

comparisons).[3]

Cytotoxicity of L57

The cytotoxic effect of L57 was evaluated using an MTT assay, which measures the metabolic

activity of cells as an indicator of cell viability. L57 demonstrated superior biocompatibility

compared to other peptides.

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7855644/
https://pubmed.ncbi.nlm.nih.gov/33065129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855644/
https://www.benchchem.com/product/b15574497?utm_src=pdf-body
https://www.benchchem.com/product/b15574497?utm_src=pdf-body
https://www.benchchem.com/product/b15574497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Cell Viability (% of

Cell Line Peptide Concentration
Control)
High cell viability,
BMVECs FI-L57 10 uM - 100 pM comparable to
control[3]
Significantl
FI-A7 10 uM g Y
decreased
Significantl
30 uM g Y
decreased
Significantl
100 uM g Y
decreased
High cell viability,
PEA 10 FI-L57 10 uM - 100 pM comparable to
control[3]
Significantl
FI-A7 30 uM g Y
decreased
Significantl
100 pM g Y
decreased

L57 shows greater
biocompatibility than
both A7 and R8
peptides in these cell

lines.[3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols
are based on the studies performed by Rodrigues, J.P., et al.[3]

Cellular Uptake Assay

This assay was designed to quantify the internalization of L57 into brain endothelial cells.
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Experimental Workflow for the Cellular Uptake Assay.
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e Cell Seeding: Rat brain microvascular endothelial cells (BMVECS) or PEA 10 cells were
seeded into 96-well plates at a density of 10,000 cells per well.

e Incubation: The cells were allowed to adhere and grow for 24 hours under standard cell
culture conditions.

» Peptide Treatment: Cells were incubated with various concentrations (e.g., 10 pM, 30 puM,
100 uM) of fluorescein-labeled L57 (FI-L57) for 4 hours. Control wells were treated with
vehicle only.

o Fixation: After incubation, the cells were fixed to preserve their structure and the internalized
peptide.

e Imaging and Quantification: The fluorescence intensity of the peptides within the cells was
captured using fluorescence microscopy. The intensity was then quantified using ImageJ/FIJI
software.

o Data Normalization: The measured fluorescence intensity was normalized to the background
fluorescence of control cells (vehicle only) to determine the Normalized Fluorescence
Intensity (NFI).

MTT Cytotoxicity Assay

This assay was performed to assess the impact of L57 on cell viability and metabolic activity.
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Experimental Workflow for the MTT Cytotoxicity Assay.
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o Cell Seeding and Incubation: As with the uptake assay, cells were seeded in 96-well plates
and incubated for 24 hours.

o Peptide Incubation: The cells were then treated with FI-L57 and control peptides (FI-A7, Fl-
R8) at concentrations ranging from 10 uM to 100 uM and incubated for 24 hours.

e MTT Addition: Following peptide incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution was added to each well.

e Formazan Formation: The plate was incubated for an additional 4 hours, during which viable
cells with active metabolism convert the yellow MTT into purple formazan crystals.

» Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

e Absorbance Reading: The absorbance of the solubilized formazan was measured using a
spectrophotometer. The intensity of the purple color is directly proportional to the number of
viable cells.

« Viability Calculation: The viability of the peptide-treated cells was calculated as a percentage
relative to the absorbance of the untreated control cells.

Need Custom Synthesis?
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 To cite this document: BenchChem. [L57 in vitro preliminary data]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15574497#157-in-vitro-
preliminary-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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